molecular formula C12H23NO6 B3310154 Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 94536-61-5

Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B3310154
CAS No.: 94536-61-5
M. Wt: 277.31 g/mol
InChI Key: VDOSYEAOEHMJQD-LZQZFOIKSA-N
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Description

Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C12H23NO6. It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a butyl group. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with butanol in the presence of an acid catalyst. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside exerts its effects involves its interaction with specific enzymes and receptors. The acetamido group plays a crucial role in binding to active sites of enzymes, influencing their activity. The butyl group enhances the compound’s hydrophobic interactions, facilitating its incorporation into biological membranes and affecting cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-3-4-5-18-12-9(13-7(2)15)11(17)10(16)8(6-14)19-12/h8-12,14,16-17H,3-6H2,1-2H3,(H,13,15)/t8-,9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOSYEAOEHMJQD-LZQZFOIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Reactant of Route 2
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Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Reactant of Route 3
Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Reactant of Route 4
Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Reactant of Route 5
Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Reactant of Route 6
Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

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